Harmalidine

Description

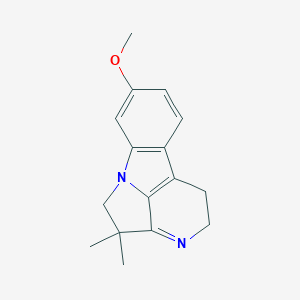

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-10,10-dimethyl-8,12-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-1(15),2(7),3,5,11-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-16(2)9-18-13-8-10(19-3)4-5-11(13)12-6-7-17-15(16)14(12)18/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEKBWZEYYSNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C3=C(C=CC(=C3)OC)C4=C2C1=NCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550490 | |

| Record name | 8-Methoxy-2,2-dimethyl-1,2,4,5-tetrahydro-3,9b-diazacyclopenta[jk]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109794-97-0 | |

| Record name | Benzo[b]pyrido[2,3,4-gh]pyrrolizine, 1,2,4,5-tetrahydro-8-methoxy-4,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109794-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxy-2,2-dimethyl-1,2,4,5-tetrahydro-3,9b-diazacyclopenta[jk]fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of Harmalidine

Harmalidine is described as a yellow powder. aksci.com Its chemical and physical properties, largely derived from computational models due to the scarcity of the isolated natural product, are summarized below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O | alfa-chemistry.comnih.gov |

| Molecular Weight | 254.33 g/mol | alfa-chemistry.comnih.gov |

| CAS Number | 109794-97-0 | alfa-chemistry.comnih.gov |

| Physical State | Powder | aksci.comalfa-chemistry.com |

| Topological Polar Surface Area | 26.5 Ų | alfa-chemistry.com |

| Complexity | 417 | alfa-chemistry.comnih.gov |

| Hydrogen Bond Acceptor Count | 2 | alfa-chemistry.com |

| Hydrogen Bond Donor Count | 0 | alfa-chemistry.com |

| InChI Key | CTEKBWZEYYSNFV-UHFFFAOYSA-N | alfa-chemistry.com |

Isolation Methodologies for Harmalidine from Natural Sources

Extraction Techniques for Alkaloids from Plant Matrices

The initial step in isolating harmalidine is the extraction of the total alkaloid content from the plant matrix, typically the seeds or roots of Peganum harmala, which are known to have the highest concentration of these compounds. nih.govresearchgate.net Various methods have been developed, ranging from traditional solvent-based techniques to more modern, efficient approaches.

A foundational and widely used method is acid-base solvent extraction . This process leverages the basic nature of alkaloids. The general procedure involves:

Grinding the plant material (e.g., seeds) into a fine powder to increase surface area. ajuronline.org

Defatting the powder with a non-polar solvent like petroleum ether to remove oils and lipids that could interfere with the extraction. uoalfarahidi.edu.iq

Macerating or refluxing the defatted material in an acidified aqueous solution (e.g., using hydrochloric acid or acetic acid). ajuronline.orguoalfarahidi.edu.iqnih.gov This protonates the alkaloids, converting them into their water-soluble salt forms.

Filtering the mixture to separate the solid plant debris from the acidic liquid containing the dissolved alkaloid salts. ajuronline.org

Basifying the acidic filtrate with a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide to a pH of 8-10. nih.govajuronline.org This deprotonates the alkaloid salts, converting them back to their free-base form, which has low solubility in water but high solubility in organic solvents.

Extracting the aqueous solution multiple times with an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) to transfer the alkaloid free bases into the organic phase. nih.govajuronline.org

Evaporating the organic solvent to yield the crude total alkaloid extract. uoalfarahidi.edu.iq

In addition to traditional methods, modern techniques have been explored to improve efficiency and yield. A comparative study on the extraction of harmala alkaloids highlighted the following methods: indexcopernicus.com

Soxhlet Extraction: A conventional method that, while thorough, requires a significant amount of time (e.g., 7 hours) to achieve a high yield. indexcopernicus.com

Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, enhancing solvent penetration and extraction. It produces a good yield in a much shorter time (15-30 minutes) compared to Soxhlet. indexcopernicus.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid and highly efficient extraction. MAE has been shown to provide the highest yield of harmala alkaloids in the shortest amount of time. indexcopernicus.com

The following table summarizes the findings of a comparative study on different extraction methods for harmala alkaloids from Peganum harmala seeds.

| Extraction Method | Time | Alkaloid Yield (%) |

|---|---|---|

| Soxhlet Extraction | 7 hours | 4.9% |

| Ultrasonic-Assisted Extraction (UAE) | 15 minutes | 3.7% |

| Ultrasonic-Assisted Extraction (UAE) | 30 minutes | 4.3% |

| Microwave-Assisted Extraction (MAE) | 15 minutes | 4.7% |

| Microwave-Assisted Extraction (MAE) | 30 minutes | 4.8% |

Data sourced from: World Journal of Pharmaceutical Sciences. indexcopernicus.com

Other specialized techniques include using macroporous resins to adsorb the alkaloids from the initial acidic extract, which can then be eluted with an ethanol (B145695) solution, providing a more purified initial product. google.com

Chromatographic Separation Strategies for this compound Enrichment

The crude extract obtained from the initial extraction contains a mixture of several β-carboline alkaloids, with harmine (B1663883) and harmaline (B1672942) typically being the most abundant. nih.govnih.gov To isolate the less common this compound, various chromatographic techniques are employed. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. ijpsjournal.comkemtrak.com

Column Chromatography (CC) is a fundamental technique used for the bulk separation of the crude alkaloid mixture. nih.gov

Stationary Phase: Silica (B1680970) gel is the most common stationary phase. nih.gov

Mobile Phase: A solvent system of gradually increasing polarity is used to elute the compounds from the column. A common gradient starts with a less polar mixture (e.g., chloroform-methanol 95:5) and progressively increases the proportion of the more polar solvent (e.g., methanol). nih.gov Fractions are collected sequentially and analyzed for their composition.

Thin-Layer Chromatography (TLC) is used extensively for monitoring the separation process from column chromatography and for preparative purification of smaller quantities. nih.govnih.govojp.gov

Stationary Phase: Pre-coated plates of silica gel GF254 are typically used. uoalfarahidi.edu.iquomus.edu.iq

Mobile Phase: Various solvent systems have been reported for the separation of harmala alkaloids. The choice of solvent system is critical for achieving good resolution between the different alkaloids.

Visualization: Harmala alkaloids are fluorescent and appear as distinct spots under UV light (254 nm or 366 nm). uomus.edu.iqwright.edu They can also be visualized by spraying with Dragendorff's reagent, which produces characteristic orange spots. uomus.edu.iqwright.edu

The table below lists some mobile phase systems used for the TLC separation of harmala alkaloids.

| Mobile Phase Composition (v/v/v) | Reference |

|---|---|

| Chloroform : Methanol : Acetone (35:15:10) | uoalfarahidi.edu.iq |

| Chloroform : Methanol : 10% Ammonium Hydroxide (80:20:15) | uoalfarahidi.edu.iq |

| Chloroform : Methanol : Ammonia (60:30:0.5) | nih.gov |

| Chloroform : Acetone : Diethyl amine (50:40:10) | uomus.edu.iq |

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification and quantification of this compound. ajuronline.orghplc.eu

Mode: Reversed-phase HPLC (RP-HPLC) is commonly used. researchgate.nethplc.eu

Stationary Phase: C18 columns (e.g., ODS) are frequently employed for the separation. researchgate.netnih.gov

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. researchgate.netnih.govsielc.com

Detection: A UV spectrophotometric detector is commonly used, with a detection wavelength often set around 330 nm for harmala alkaloids. researchgate.netnih.gov

More advanced methods like pH-zone-refining counter-current chromatography have also been successfully applied for the large-scale separation of harmine and harmaline, yielding compounds with over 96% purity, which is indicative of the powerful separation strategies available for this class of alkaloids. researchgate.netnih.gov

Purity Assessment of Isolated this compound Compounds

After isolation, it is crucial to assess the purity of the this compound compound and confirm its chemical structure. A combination of chromatographic and spectroscopic methods is used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining purity. The isolated compound is analyzed, and its purity is calculated based on the peak area percentage in the resulting chromatogram. researchgate.netresearchgate.net A pure sample should ideally show a single, sharp peak. Purity levels for commercially available standards are typically ≥98%. chemfaces.com

Spectroscopic Techniques are indispensable for structural elucidation and identity confirmation.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. nih.govnih.gov

UV Spectroscopy: The UV absorption spectrum is characteristic of the compound's chromophore system and can be compared with literature data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are the most powerful methods for elucidating the precise structure of a molecule. nih.govnih.gov They provide detailed information about the carbon-hydrogen framework of the compound.

While this compound was first reported as a new β-carboline alkaloid isolated from Peganum harmala through spectral studies, more recent investigations have raised questions. researchgate.netmums.ac.ir A 2022 study attempting a total synthesis of the compound found significant inconsistencies between the NMR data of their synthetic intermediates and the data originally reported for the natural product. rsc.orgnih.gov This highlights the critical importance of rigorous, multi-faceted purity and structural assessment, as the initially proposed structure of this compound may be incorrect. rsc.org

Chemical Synthesis of Harmalidine and Analogues

Historical Approaches to Harmalidine Total Synthesis

A definitive, successful total synthesis of this compound has not been reported in historical literature. The compound was first described in the 1970s, but despite numerous studies on the alkaloids from Peganum harmala, this compound has not been re-isolated or synthesized, casting doubt on its initial structural assignment. rsc.orgacademicjournals.org

Historically, the synthesis of complex alkaloids often relied on landmark reactions to construct core ring systems. For instance, the Robinson annulation, a method involving a Michael addition followed by an aldol (B89426) condensation to form a six-membered ring, has been a cornerstone in the synthesis of steroids and other complex natural products since its discovery in the early 20th century. numberanalytics.com Similarly, the Diels-Alder reaction was a key step in the first total synthesis of morphine by Gates in 1952, which confirmed the structure proposed by Robinson in 1925. wikipedia.org While these powerful strategies were available, their specific application to the published structure of this compound was not documented, and the unique challenges posed by its proposed structure likely impeded early synthetic attempts. The lack of a successful synthesis has made this compound an enigmatic target for synthetic chemists. rsc.org

Contemporary Synthetic Methodologies for this compound

Modern synthetic chemistry has brought new tools and strategies to bear on complex natural products. chemistrydocs.comgvpcdpgc.edu.in Recent efforts toward the synthesis of this compound have highlighted significant challenges, primarily revolving around the validity of its reported structure. rsc.org

A contemporary approach to construct the this compound skeleton has utilized gold(I) catalysis to efficiently form the 2,3-dihydropyrrolo[1,2-a]indole motif, which is a core component of the proposed this compound structure. rsc.orgresearchgate.netrsc.orgresearchgate.net This strategy involved an 11-step synthesis to create advanced amino 2,3-hydropyrrolo[1,2-a]indol(one) derivatives starting from but-3-yn-1-ol. rsc.orgresearchgate.net The key transformation was a gold-catalyzed rearrangement of an N-aryl 2-alkynylazetidine derivative. rsc.orgnih.gov

The retrosynthetic plan envisioned a final intramolecular aza-Wittig reaction to form the fourth ring of the this compound structure. rsc.orgresearchgate.net However, attempts to complete the synthesis from the advanced intermediates were unsuccessful. Instead of the expected intramolecular cyclization to form this compound, a surprising 12-membered diimino dimer was isolated. rsc.orgresearchgate.netrsc.org This unexpected outcome pointed to significant hurdles in forming the final imine bond required by the reported structure. rsc.org

The primary challenge in the synthesis of this compound has been the growing evidence of discrepancies between the reported analytical data of the natural product and the data obtained for synthetic intermediates. rsc.orgrsc.orgresearchgate.net Extensive comparison of the Nuclear Magnetic Resonance (NMR) data has revealed significant inconsistencies. rsc.org

Researchers compared the reported ¹H and ¹³C NMR data for this compound with experimental data from their synthetic molecules, as well as with related, known compounds like harmaline (B1672942) and a synthesized N-methylharmaline. rsc.org The analysis showed that the reported chemical shifts for several key carbons in the proposed this compound structure, particularly C-11 (C–OMe) and C-13 (C=N), were significantly out of the expected range when compared to the synthetic intermediates and related structures. rsc.org These discrepancies strongly suggest that the structure originally assigned to the isolated natural product "this compound" may be incorrect. rsc.orgrsc.org

| Nucleus | Reported this compound Shift (ppm) | Experimental Shift for Intermediate 12 (ppm) | Experimental Shift for Dimer 13 (ppm) | Experimental Shift for Harmaline (ppm) |

| C-11 | 144.5 or 161.3 | 158.4 | 158.9 | 158.3 |

| C-13 | 124.4 or 126.7 | 134.1 | 136.9 | 134.3 |

This table presents a comparison of selected ¹³C NMR chemical shifts, highlighting the inconsistencies between the reported data for this compound and the values obtained for synthetically prepared related compounds. Data sourced from Miaskiewicz et al., 2022. rsc.org

Gold(I)-Catalyzed Approaches and Challenges

Design and Synthesis of this compound Analogues and Derivatives

Given the difficulties in synthesizing the reported structure of this compound, research has also focused on the design and synthesis of its analogues and derivatives. univ-tours.frnih.gov This work explores the chemical space around the this compound scaffold and provides a platform for potential biological evaluation.

Strategies for creating analogues often involve molecular modification of a core scaffold to improve properties or explore structure-activity relationships. mdpi.combiomedres.usresearchgate.net In the context of the this compound synthesis, several diversification strategies were employed on the advanced 2,3-dihydropyrrolo[1,2-a]indole intermediates. nih.gov

One key strategy involved functional group transformations. For example, to prepare for the planned aza-Wittig reaction, a silylated intermediate was converted into an azido (B1232118) derivative through a sequence of desilylation, O-tosylation, and azido substitution. nih.gov Another approach involved preparing a chloroethyl derivative of the pyrrolo[1,2-a]indole core, which could then be used in amination reactions to introduce further diversity, although this proved challenging. nih.gov

Furthermore, to investigate the structural discrepancies, N-methyl harmaline was synthesized as a close analogue of the proposed this compound structure by methylating the indole (B1671886) nitrogen of commercially available harmaline. nih.gov The synthesis of structurally diverse alkaloids, such as the thiazole-containing peganumals or the pyrroloindole peganines recently found in Peganum harmala, demonstrates the natural diversity of this plant's chemistry and provides templates for designing new synthetic analogues. researchgate.net General strategies for creating derivatives of related β-carbolines like harmine (B1663883) often employ rational design to target specific biological activities. univ-tours.frnih.gov

Structural Elucidation and Computational Characterization of Harmalidine

Spectroscopic Techniques for Structural Determination

Spectroscopic methods are fundamental in the elucidation of molecular structures. For harmalidine, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been pivotal in providing insights into its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is based on the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR have been utilized in the study of this compound.

Recent research has raised questions about the originally reported structure of this compound. rsc.org A 2022 study attempting the synthesis of this compound produced a dimeric structure instead of the expected monomer. rsc.orgrsc.org This led to a re-evaluation of the initial structural assignment. rsc.org The original assignment of this compound's structure was largely based on a comparison with the known structure of harmaline (B1672942), particularly for the placement of the methoxy (B1213986) group. rsc.org The position of the gem-dimethyl groups was determined through NMR analysis after the catalytic hydrogenation of the natural product. rsc.org

However, discrepancies were noted when comparing the reported NMR data for this compound with that of synthesized intermediates and harmaline itself. rsc.org The comparison of ¹H and ¹³C NMR was initially conducted in different deuterated solvents (DMSO-d6 for harmaline and CDCl3 for this compound), which can affect chemical shifts. rsc.org To address this, new NMR data for commercially available harmaline was recorded in CDCl3 for a more direct comparison. rsc.orgrsc.org

Significant differences were observed in the aromatic region of the ¹H NMR spectrum. rsc.org The signals for the methoxyphenyl group in the reported this compound data did not align with those of related synthetic compounds or harmaline in CDCl3. rsc.org Specifically, the chemical shift of the H-12 proton was notably different. rsc.org Furthermore, the methylene (B1212753) protons (H-15) were reported as a multiplet at 3.30 ppm for this compound, whereas in synthetic analogues, they appeared as a singlet at a different chemical shift. rsc.org

Analysis of the ¹³C NMR data also revealed inconsistencies. rsc.org While the chemical shifts for carbons C-9, C-10, and C-12 were consistent with similar 6-methoxy pyrrolo[1,2-a]indole derivatives, the reported shifts for C-11 (the carbon bearing the methoxy group) and C-13 (a carbon in the nitrogen-containing ring) were significantly different from the values observed in related synthetic compounds and harmaline. rsc.org These discrepancies suggest that the originally proposed structure of this compound may be incorrect, and its exact structure remains elusive. rsc.org

Interactive Data Table: Comparison of Reported ¹H NMR Data (CDCl₃) for this compound and Related Compounds

| Compound | H-9 (ppm) | H-10 (ppm) | H-12 (ppm) | H-15 (ppm) |

| Reported this compound | 7.42 (d) | 6.80 (dd) | 7.08 (d) | 3.30 (m) |

| Synthetic Dimer 13 | Not specified | Not specified | 6.67 (d) | 3.95 (s) |

| Synthetic Intermediate 12 | Not specified | Not specified | 6.86 (d) | 4.09 (s) |

| Harmaline | Not specified | Not specified | 6.74 (d) | Not applicable |

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet. Data sourced from a 2022 study by Miaskiewicz et al. rsc.org

Interactive Data Table: Comparison of Reported ¹³C NMR Data (CDCl₃) for this compound and Related Compounds

| Compound | C-11 (C-OMe) (ppm) | C-13 (C-N) (ppm) |

| Reported this compound | 144.5 or 161.3 | 124.4 or 126.7 |

| Synthetic Dimer 13 | ~158-159 | ~134-137 |

| Synthetic Intermediate 12 | ~158-159 | ~134-137 |

| Harmaline | ~158-159 | ~134-137 |

Data sourced from a 2022 study by Miaskiewicz et al. rsc.org

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) has been employed in studies involving this compound and related compounds. rsc.org In the attempted synthesis of this compound, HRMS was used to analyze the resulting product. rsc.org Instead of the expected molecular ion for this compound, the mass spectrum revealed a dimeric structure, which was instrumental ing the originally proposed structure. rsc.org Capillary electrophoresis coupled with ion-trap mass spectrometry (CE-IT-MS) has proven effective for the rapid separation and identification of various harmala alkaloids. nih.gov While this compound itself was not part of the six alkaloids explicitly separated in one study, the method's utility for the class of compounds is evident. nih.gov The MS-MS fragmentation patterns are particularly useful for reliable identification, especially in complex mixtures. nih.gov

Crystallographic Studies of this compound (if applicable in research)

X-ray crystallography is a technique used to determine the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of the substance.

As of the latest available research, there are no published crystal structures of this compound itself in the Crystallography Open Database or mentioned in the primary literature reviewed. ugr.es However, crystallographic data is available for related compounds. For instance, in a study aiming to synthesize this compound, the structure of an unexpected amino 2,3-dihydropyrrolo[1,2-a]indolone intermediate was confirmed by X-ray diffraction. rsc.orgrsc.org Additionally, crystal structures of other β-carboline alkaloids have been determined, which can serve as valuable references for understanding the general structural features of this class of compounds. acs.orgcdnsciencepub.com The lack of a definitive crystal structure for this compound contributes to the ongoing uncertainty about its precise atomic arrangement.

Computational Chemistry Approaches to this compound Structural Analysis

Computational chemistry utilizes computer simulations to solve chemical problems. It has become an indispensable tool for predicting and verifying molecular structures and for understanding their dynamic behavior.

Density Functional Theory (DFT) Calculations for Structural Prediction and Verification

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely used to predict molecular properties, including optimized geometries and NMR chemical shifts.

In the context of this compound, DFT calculations have been used to predict ¹³C NMR chemical shifts. rsc.org These predicted values were then compared with the experimental data reported for the natural product. rsc.org The computational predictions for the proposed structure of this compound showed discrepancies with the experimental data, further supporting the notion that the original structural assignment may be incorrect. rsc.orgrsc.org Conversely, the DFT-predicted ¹³C NMR data for the synthesized dimeric product showed good agreement with its experimental spectrum. rsc.org This highlights the power of DFT in validating or questioning proposed structures. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. nih.govmdpi.com It allows for the study of how a molecule's conformation changes over time.

While specific MD simulation studies focusing solely on the conformational analysis of this compound are not prominent in the reviewed literature, MD simulations have been applied to other harmala alkaloids like harmine (B1663883) and harmaline to study their interactions with biological targets. nih.gov These studies provide insights into the dynamic behavior and preferred binding conformations of these related molecules. nih.gov Conformational analysis of harmala alkaloids has also been performed using DFT, which can provide information on the relative energies of different spatial arrangements of the atoms. researchgate.net For this compound, given the uncertainty of its static structure, detailed MD simulations for conformational analysis would be premature. However, once a definitive structure is established, MD simulations would be a valuable next step to understand its flexibility and dynamic properties. nih.gov

Analysis of Discrepancies Between Reported and Synthesized this compound Structures

The structural elucidation of natural products is a complex process that relies on a combination of spectroscopic analysis and, ultimately, total synthesis for confirmation. In the case of this compound, a compound reported to be isolated from the seeds of Peganum harmala, significant discrepancies have emerged between the originally proposed structure and the results of synthetic and computational chemistry efforts. researchgate.netrsc.org These challenges have cast doubt on the correctness of the initially assigned structure and have highlighted the elusive nature of this particular alkaloid. researchgate.netrsc.org

Initial Structural Assignment and Methodological Issues

The structure of this compound was first proposed based primarily on spectroscopic data, with its core 2,3-dihydropyrrolo[1,2-a]indole motif being a key feature. rsc.orgresearchgate.net The assignment of the methoxy group's position was largely inferred by comparison to the known structure of a related and commercially available β-carboline alkaloid, harmaline. rsc.org However, a critical flaw in this initial comparative analysis was the use of different deuterated solvents for the NMR spectroscopy of the two compounds: harmaline was analyzed in DMSO-d6, while the reported data for this compound was obtained in CDCl3. rsc.org To address this inconsistency, researchers later recorded the NMR data for harmaline in CDCl3, allowing for a more direct and reliable comparison. rsc.org

Synthetic Efforts and Emerging Inconsistencies

Attempts to confirm the proposed structure of this compound through total synthesis have been unsuccessful. researchgate.netrsc.org Synthetic strategies aimed at producing the reported structure did not yield the target molecule. Instead, in one notable gold-catalyzed approach, a surprising 12-membered diimino dimer was isolated. researchgate.netrsc.org This failure to synthesize the reported structure prompted a deeper investigation into the original spectroscopic data. rsc.org

Researchers conducted extensive comparisons of the reported NMR data for natural this compound with experimental data from their synthetic intermediates and with computationally predicted data. researchgate.net This analysis revealed several significant inconsistencies, particularly in the 13C NMR spectrum. rsc.org

13C NMR Data Discrepancies

Analysis of the reported 13C NMR data for this compound showed that while the chemical shifts for some carbon atoms (C-9, C-10, and C-12) were consistent with other 6-methoxy pyrrolo[1,2-a]indole derivatives, other key signals were anomalous. rsc.org Specifically, the reported chemical shifts for the methoxy-bearing carbon (C-11) and the nitrogen-adjacent carbon (C-13) were significantly out of range when compared to the values for harmaline and other synthetic analogues. rsc.org

The table below details the comparison between the reported 13C NMR data for this compound and the experimental data for harmaline and a synthetic amino pyrrolo[1,2-a]indolone (Compound 12), which served as an advanced intermediate in the synthetic efforts. rsc.org

Table 1: Comparative 13C NMR Chemical Shifts (δ in ppm)

| Carbon Atom | Reported this compounda | Harmaline (in CDCl3) | Synthetic Intermediate (Compound 12) | Expected Range Discrepancy |

|---|---|---|---|---|

| C-11 (C-OMe) | 144.5 or 161.3 | 158.4 | 158.9 | Reported values are significantly different from the expected ~158-159 ppm range. rsc.org |

| C-13 (C-N) | 124.4 or 126.7 | 134.1 | 136.9 | Reported values are out of the expected ~134-137 ppm range. rsc.org |

aData from original isolation paper. rsc.org

These inconsistencies prompted further investigation using synthetic derivatives. To explore a structurally similar alternative, N-methylharmaline was prepared and its NMR data was compared. researchgate.net While this molecule also showed some similarities, crucial differences remained, particularly in the chemical shifts of the methyl groups and the imine carbon (C-3), suggesting that N-methylharmaline also does not correspond to the natural this compound structure. researchgate.net

Evaluation of an Alternative Structure

The original isolation paper had also tentatively suggested an alternative isomeric structure for this compound, where the gem-dimethyl group was located at the C-15 position instead of C-14, based on biosynthetic hypotheses. researchgate.netrsc.org However, this proposal was subsequently ruled out based on mass spectrometry analysis. rsc.org Further computational chemistry predictions for the 13C NMR of this C-15 dimethyl isomer were also inconsistent with the reported data, reinforcing its exclusion. researchgate.netrsc.org

Given the failure of total synthesis to produce the proposed molecule and the significant, irreconcilable discrepancies in the NMR data, the currently accepted structure of the natural product named this compound is considered to be incorrect. researchgate.netrsc.org The true structure of this elusive alkaloid from Peganum harmala remains unconfirmed, and it has not been isolated again since its initial report despite numerous studies on the plant's alkaloid content. rsc.org

Structure Activity Relationship Sar Investigations of Harmalidine and Its Analogues

Methodologies for SAR Studies in Beta-Carboline Alkaloids

The investigation of SAR in β-carboline alkaloids like harmalidine employs a variety of established and modern techniques. These methodologies aim to correlate specific structural features with observed biological effects.

A foundational approach involves the synthesis of a series of analogues where specific parts of the β-carboline scaffold are systematically altered. drugdesign.org Traditional synthetic routes such as the Pictet-Spengler and Bischler-Napieralski reactions are frequently used to construct the core tricyclic system. mdpi.comljmu.ac.uk Modern methods, including transition metal-catalyzed reactions, have expanded the ability to create diverse substitution patterns. ljmu.ac.uk For instance, a divergent synthetic strategy using a Suzuki cross-coupling reaction has been employed to create a library of 1-aryl-β-carbolines. acs.org

Once synthesized, these analogues undergo biological evaluation. In vitro assays are commonly used to determine the compounds' effects on specific molecular targets, such as enzymes or receptors. For example, the inhibitory activity of harmine (B1663883) analogues on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been measured using a FRET-based LanthaScreen® Eu Kinase Binding Assay. nih.gov Similarly, the binding affinity of β-carboline derivatives to the benzodiazepine (B76468) receptor site on the GABA-A receptor is a common measure of their potential neurological activity. scirp.org

Computational methods are also integral to SAR studies. Techniques like two-dimensional quantitative structure-activity relationship (2D-QSAR) and molecular docking are used to build models that predict the biological activity of novel compounds and to understand the interactions between the ligands and their target proteins. researchgate.net These in silico approaches help to rationalize experimental findings and guide the design of new, potentially more active molecules. researchgate.net

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. slideshare.net Identifying these key pharmacophores within the this compound and broader β-carboline structure is central to understanding their mechanism of action and for designing new therapeutic agents.

The tricyclic β-carboline core itself is a fundamental pharmacophoric element, providing a rigid scaffold for the presentation of various functional groups. researchgate.net The planarity of this ring system can be important; for example, the presence of the C3=C4 double bond in harmine, as opposed to the saturated bond in harmaline (B1672942), affects its interaction with proteins like hemoglobin. acs.org

Key structural motifs that have been identified as crucial for the biological activity of β-carboline alkaloids include:

Substituents at Position 1: The nature of the group at this position can significantly influence activity. For instance, in a study of 1-aryl-β-carbolines, a 3-indolyl substituent at the 1-position was found to be strongly preferred for binding to 5-hydroxytryptamine receptors. acs.org

Substituents at Position 3: For β-carbolines targeting the benzodiazepine receptor, substituents at the C3 position are thought to engage in hydrophobic interactions with a pocket on the receptor. nih.gov

Substituents at Position 7: The 7-methoxy group of harmine is a key feature. Modifications at this position have been explored to modulate activity and for targeted drug delivery. nih.gov

The Pyridine (B92270) Nitrogen (N-2): This nitrogen atom and its potential for hydrogen bonding is a critical feature of the pharmacophore.

The Indole (B1671886) Nitrogen (N-9): The indole NH group is another important site for interaction, often acting as a hydrogen bond donor.

Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target (structure-based). researchgate.net These models, which often include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, are then used in virtual screening to identify new compounds with the potential for similar biological activity. arxiv.org

Impact of Chemical Modifications on Biological Response Profiles

Chemical modification is the deliberate alteration of a molecule's structure to change its properties. wikipedia.org In the context of this compound and its analogues, such modifications can have a profound impact on their biological response profiles, affecting potency, selectivity, and even the nature of the biological effect.

Modifications to the β-carboline skeleton can lead to a range of effects:

Potency: Even small changes can dramatically alter a compound's potency. For example, in a series of 7-substituted harmine analogues, introducing a 7-substituted methyl ester or a related carboxamide with a two-carbon linker resulted in compounds that were approximately three times less potent as DYRK1A inhibitors compared to harmine itself. nih.gov

Selectivity: Chemical modifications can be used to enhance a compound's selectivity for a particular biological target over others, which can help to reduce off-target effects.

Nature of Activity: The type of biological response can also be altered. For instance, harmaline has been reported to have a dose-dependent effect on anxiety-related behavior in mice, with lower doses showing anxiogenic (anxiety-promoting) effects and higher doses exhibiting anxiolytic (anxiety-reducing) properties. researchgate.net This suggests that modifications could be used to favor one type of activity over the other.

Pharmacokinetic Properties: Modifications can improve a molecule's stability in the body, for example, by protecting it from enzymatic degradation. frontiersin.orgnih.gov This can lead to a longer duration of action.

The following table summarizes the impact of some chemical modifications on the biological activity of β-carboline derivatives based on various studies.

| Modification Site | Modification Type | Observed Impact on Biological Activity | Reference |

| Position 7 (Harmine) | Addition of methyl ester or carboxamide groups | Decreased DYRK1A inhibitory potency compared to harmine. | nih.gov |

| Position 1 (β-carboline) | Introduction of a 3-indolyl substituent | Strong preference for binding to 5-hydroxytryptamine receptors. | acs.org |

| Position 3 (β-carboline) | R-substituents | Involved in hydrophobic interactions at the benzodiazepine receptor. | nih.gov |

| C3-C4 Bond | Saturation (e.g., harmaline vs. harmine) | Decreases the planarity of the β-carboline skeleton, which can reduce binding affinity to proteins like hemoglobin. | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug design and optimization efforts.

In the study of β-carboline alkaloids, QSAR models have been developed to explore the structural requirements for various biological activities, including antitumor and receptor-binding activities. ijpar.com These models typically use a set of "descriptors" that quantify various aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and size.

For example, a QSAR analysis of β-carboline derivatives acting as benzodiazepine receptor ligands found that:

For one series of compounds, the biological activity was significantly correlated with the resonance effect of certain substituents, the van der Waals volumes at positions 1 and 3, and the hydrophobic constant at position 2. nih.gov

For 3-substituted β-carbolines, a strong hydrophobic interaction at this position was identified as a key determinant of activity. nih.gov

For another series, the combined hydrophobicity of substituents at positions 4 and 6 was important for ligand binding. nih.gov

Another QSAR study on β-carboline derivatives predicted their antagonistic activity using topological descriptors like the connectivity index. scirp.org The study found a direct relationship between the zero-order connectivity index and biological activity, and an inverse relationship with the second-order connectivity index. scirp.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D properties of the molecules. These models can provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their target, helping to refine pharmacophore models. ijpar.com

While QSAR is a powerful tool, the predictive power of the models is highly dependent on the quality and diversity of the input data (the training set of compounds) and the statistical methods used for their development and validation. ijpar.com

Pharmacological Mechanisms of Action and Molecular Targets of Harmalidine in Vitro and Preclinical Studies

In Vitro Biological Activities of Harmalidine

In laboratory settings, this compound has demonstrated biological effects on specific cell lines, pointing towards its potential as a cytotoxic and antiproliferative agent.

Antiproliferative Effects on Jurkat Leukemia Cell Line

Research has explored the impact of various compounds on the Jurkat cell line, a model for T-cell acute lymphoblastic leukemia. nih.govnih.govwisconsin.edu While direct studies on this compound's effect on Jurkat cells are not extensively detailed in the provided results, the broader class of β-carboline alkaloids, to which this compound belongs, has shown activity against various cancer cell lines. univ-tours.fr Studies on other natural compounds have demonstrated antiproliferative activity in Jurkat cells, often by inducing apoptosis and cell cycle arrest. nih.govwisconsin.edujmb.or.kr For instance, treatment with certain agents can lead to a G2/M or G0/G1 phase arrest, hindering cell division. nih.govjmb.or.kr

Cytotoxic Effects in Specific Cell Lines

The cytotoxic potential of this compound and related alkaloids has been observed across a range of cancer cell lines. researchgate.netresearchgate.net For example, harmaline (B1672942), a structurally similar alkaloid, has shown dose-dependent cytotoxic effects on A2780 ovarian cancer cells. researchgate.net Similarly, extracts containing β-carboline alkaloids have demonstrated cytotoxicity against cell lines such as A549 (lung), MCF7 (breast), and B16F10 (melanoma). researchgate.net The cytotoxic mechanisms often involve the induction of apoptosis. researchgate.net It is important to note that the cytotoxic activity can be cell-line specific, with varying degrees of sensitivity observed. mdpi.comhh-publisher.com

Table 1: In Vitro Cytotoxicity Data for Harmaline (a related β-carboline alkaloid)

| Cell Line | IC50 Value | Exposure Time | Reference |

|---|---|---|---|

| A2780 (Ovarian Cancer) | 300 µM | 24 h | researchgate.net |

| NIH/3T3 (Normal Mouse Fibroblast) | 417 µM | 24 h | researchgate.net |

Elucidation of Intracellular Signaling Pathways Modulated by this compound

To understand the molecular basis of its biological activities, research has begun to investigate the intracellular signaling pathways affected by this compound.

Kinase Inhibition Profiles of this compound: ERK and Raf Targets

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in cancer. nih.govpatsnap.com Kinase inhibitors targeting this pathway, particularly Raf and ERK, have been a major focus of cancer drug development. nih.govpatsnap.commdpi.com While specific kinase profiling data for this compound is not available in the provided search results, the general approach involves screening the compound against a panel of kinases to determine its inhibitory activity. mrc.ac.uk The inhibition of kinases like Raf-1 can block the downstream phosphorylation of MEK and ERK, thereby impeding the signaling cascade that promotes cell growth. researchgate.net

Other Putative Molecular Targets and Binding Interactions

Computational and experimental studies have started to identify other potential molecular targets for this compound and related alkaloids. Molecular docking studies are a common computational technique used to predict the binding of a ligand to a protein target. orientjchem.orgbiorxiv.org For instance, harmaline has been studied for its interaction with hemoglobin, with findings suggesting that the binding is influenced by the surrounding molecular environment. acs.orgnih.gov In silico studies have also explored the potential of alkaloids from Peganum harmala to act as dopamine (B1211576) receptor antagonists. researchgate.net These computational approaches can help identify and prioritize potential targets for further experimental validation. biorxiv.org

Preclinical In Vivo Studies on Mechanistic Aspects

While in vitro studies provide valuable initial data, preclinical in vivo studies in animal models are crucial for understanding the physiological effects and mechanisms of a compound. Although the provided search results primarily focus on in vitro findings, there are mentions of in vivo studies for the broader class of compounds. For example, harmaline has been shown to exert antitumor activity in vivo. researchgate.net Such studies are essential to confirm the therapeutic potential and to investigate the mechanisms of action in a whole organism. hh-publisher.com

Advanced Analytical Methodologies for Harmalidine Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of harmala alkaloids from plant extracts and other matrices. scialert.neteajournals.org These methods typically employ reverse-phase columns (most commonly C18) with a mobile phase consisting of an aqueous buffer (like potassium phosphate) and an organic modifier (such as acetonitrile). scialert.netresearchgate.net Detection is frequently accomplished using UV spectrophotometry, with detection wavelengths set around 330 nm for harmala alkaloids. scialert.net

Developed HPLC methods demonstrate good reproducibility, sensitivity, and resolution, making them suitable for routine analysis. scialert.netresearchgate.net For instance, a validated HPLC-UV method achieved a limit of quantification (LOQ) of 0.5 µg/mL for harmine (B1663883), harmaline (B1672942), harmol, and harmalol, with linear calibration curves in the concentration range of 0.5-20 µg/mL. scialert.net

| Parameter | HPLC Method for Harmala Alkaloids |

| Column | Tracer Excel 120 ODSA (150x4.6 mm) |

| Mobile Phase | Potassium phosphate (B84403) buffer (10 mM, pH 7.0): Acetonitrile (B52724) (100:30; v/v) |

| Flow Rate | 1.5 mL/min (isocratic) |

| Detection | UV at 330 nm |

| Linear Range | 0.5-20 µg/mL |

| LOD | 0.526 ng/mL (for harmaline using a different, specialized method) |

| LOQ | 0.5 µg/mL |

| Reference | scialert.net |

This table presents typical conditions for the HPLC analysis of major harmala alkaloids.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, which is crucial for analyzing complex matrices or quantifying trace-level compounds. researchgate.netsciex.com This technique is particularly valuable for distinguishing between structurally similar alkaloids that may co-elute during chromatographic separation. waters.com

The general workflow for LC-MS/MS analysis involves:

Sample Extraction : Alkaloids are extracted from the matrix, often using an acidified aqueous solution. bund.de

Purification : Solid-phase extraction (SPE) is commonly used to clean up the extract, removing interfering co-extractives. waters.combund.de

Chromatographic Separation : The purified extract is injected into the LC system for separation.

Mass Spectrometric Detection : As compounds elute from the column, they are ionized (typically via electrospray ionization, ESI) and detected by the mass spectrometer. Tandem MS (MS/MS) is used for specific quantification by monitoring a specific precursor ion and its characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). sciex.com

This approach provides very low limits of quantification, often in the sub-µg/kg range, making it suitable for regulatory compliance and the analysis of trace contaminants. waters.com

Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge. rsc.orgmdpi.com When coupled with HPLC and mass spectrometry (LC-IM-MS), it provides an additional dimension of separation, enhancing peak capacity and selectivity. mdpi.comresearchgate.net This is particularly useful for separating isomeric and isobaric compounds.

A study on alkaloids from Peganum harmala seeds utilized an orthogonal two-dimensional analysis method based on HPLC separation and electrospray ionization-ion mobility spectrometry (ESI-IMS). researchgate.net This research explicitly included harmalidine among the 24 alkaloids targeted for analysis. researchgate.net The study found that hydrophilic interaction chromatography (HILIC) was a more suitable separation mode than reverse-phase chromatography for hyphenation with the ESI-IMS system, providing higher sensitivity. researchgate.net IMS provides a collision cross-section (CCS) value for each ion, which is a characteristic physical property that can be used for more confident compound identification alongside retention time and mass-to-charge ratio. mdpi.com

Coupling with Mass Spectrometry (LC-MS/MS)

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of β-carboline alkaloids. researchgate.net GC-MS is effective for identifying the major volatile and semi-volatile constituents in an extract.

In a study evaluating the phytochemicals in Peganum harmala seed extract, GC-MS analysis successfully identified several key alkaloids, including harmaline (48.009%), harmine (38.440%), and tetrahydroharmine (B102439) (8.513%). researchgate.net The technique separates compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds and creates a mass spectrum that serves as a molecular fingerprint for identification. researchgate.net While highly effective for identification, the high temperatures required for GC can sometimes necessitate derivatization for non-volatile compounds or cause degradation of thermally labile substances.

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) offers a high-efficiency, rapid separation alternative to HPLC. researchgate.netnih.gov In CE, charged molecules are separated in a narrow capillary filled with an electrolyte under the influence of a high electric field. The technique provides very high resolution and requires minimal sample and solvent volumes.

Micellar electrokinetic chromatography, a mode of CE, has been successfully used to achieve baseline resolution of a mixture of six harmane alkaloids (harmane, norharman, harmine, harmaline, harmol, and harmalol) within 14 minutes. researchgate.net More recently, a capillary electrophoresis-ion trap mass spectrometry (CE-IT-MS) method was developed for the fast determination of six harmala alkaloids, achieving separation in under 8 minutes. nih.gov This method was validated and applied to quantify harmalol, harmine, and harmaline in edible algae samples at concentrations as low as 7 to 24 µg/kg. nih.gov

Spectroscopic Quantification Methods (e.g., UV/Vis, Fluorescence)

Spectroscopic methods are widely used for the quantification and study of harmala alkaloids due to their distinct light-absorbing and fluorescent properties. technologynetworks.com

UV-Visible (UV/Vis) Spectroscopy : Harmala alkaloids exhibit characteristic absorption spectra in the UV-visible range. researchgate.net For example, harmaline shows a band maximum at approximately 375 nm. researchgate.net The interaction of these alkaloids with other molecules, such as proteins, can cause shifts in the absorption spectrum (hypochromic or hyperchromic effects), which can be used to study binding interactions. researchgate.net

Fluorescence Spectroscopy : Many β-carbolines are markedly fluorescent, a property that allows for highly sensitive detection. nih.gov Harmaline has a fluorescence emission maximum at around 483 nm when excited at 365 nm. acs.orgnih.gov The high sensitivity of fluorescence has been exploited in various analytical methods. However, the overlapping fluorescence spectra of structurally similar alkaloids like harmine and harmaline can pose a challenge. nih.gov To overcome this, an innovative spectrofluorometric method was developed that uses hydroxypropyl-β-cyclodextrin to alter the fluorescence characteristics of the alkaloids. nih.gov By combining this with synchronous fluorescence measurements and first-derivative mathematical techniques, the method could distinguish between harmaline and harmine, allowing for their quantification in the 10–200 ng/mL range. nih.gov

| Compound | Absorption Max (λabs) | Emission Max (λem) | Excitation (λex) | Reference |

| Harmaline | ~375 nm | ~483 nm | 365 nm | researchgate.netacs.orgnih.gov |

| Harmine | ~321-370 nm | ~417 nm | 365 nm | researchgate.netacs.orgnih.govresearchgate.net |

| Harmalol | ~371 nm | - | - | researchgate.net |

This table summarizes the key spectroscopic properties of harmaline and related alkaloids.

Impurity Profiling and Stability Studies

Impurity profiling and stability studies are critical for ensuring the quality and consistency of any chemical compound, particularly natural products intended for research or other applications. For this compound, a significant challenge lies in its fundamental characterization. A 2022 study attempting a total synthesis of the reported structure of this compound was unsuccessful in producing the target molecule. rsc.org Instead, a dimeric structure was formed, and extensive NMR data comparison revealed inconsistencies in the originally reported data for the natural product. rsc.org This highlights a fundamental issue in the impurity profile of what is known as this compound—its very structure and stability are .

For the broader class of harmala alkaloids, impurity profiling involves monitoring for:

Related Alkaloids : Extracts from Peganum harmala contain a complex mixture of alkaloids, where compounds like harmine, harmalol, and tetrahydroharmine act as natural impurities alongside harmaline. academicjournals.orgjournalijar.com

Degradation Products : Stability studies assess how the compound changes under various conditions (e.g., light, heat, pH) to identify potential degradation products.

Synthetic Byproducts : In synthetic preparations, impurities can arise from side reactions or unreacted starting materials. The attempted synthesis of this compound revealed the formation of a 12-membered diimino macrocycle as a significant byproduct. rsc.org

Techniques like HPLC and LC-MS/MS are the primary tools for impurity profiling, allowing for the separation and identification of minor components in a sample. waters.com Stability can also be assessed using methods like UV-melting analysis, which was used to determine that harmine and harmaline induce a very slight destabilizing effect on hemoglobin. acs.orgnih.gov

Future Directions and Research Gaps in Harmalidine Studies

Addressing Structural Elucidation Ambiguities

The fundamental chemical structure of harmalidine, an alkaloid isolated from the seeds of Peganum harmala, is a subject of significant ambiguity. rsc.orgresearchgate.net Recent attempts to achieve the total synthesis of the compound have cast doubt on the originally proposed structure. A notable effort utilizing a gold(I)-catalysed reaction, designed to construct the key 2,3-dihydropyrrolo[1,2-a]indole motif, did not yield the expected this compound molecule. rsc.orgresearchgate.net Instead, this synthetic endeavor resulted in the formation of an unexpected 12-membered diimino dimer. researchgate.net

This outcome points to a fundamental inconsistency between the reported structure and its chemical reactivity under the tested synthetic conditions. Furthermore, extensive comparisons of the nuclear magnetic resonance (NMR) data reported for the naturally isolated this compound with the experimental and calculated data for the synthetic intermediates and related alkaloids like harmaline (B1672942) show significant discrepancies. rsc.org These inconsistencies strongly suggest that the structure of the natural product may be different from what is currently reported in the literature, highlighting a critical gap in our understanding of this compound and underlining the need for re-isolation and rigorous structural re-elucidation using modern spectroscopic techniques.

Exploration of Novel Synthetic Pathways

The challenges in confirming the structure of this compound are intrinsically linked to the exploration of novel synthetic pathways. The development of robust and flexible synthetic routes is crucial not only for verifying the compound's structure but also for producing analogues for biological testing. One of the most detailed recent explorations involves a gold(I)-catalysed approach. rsc.org

This strategy was devised to build the complex tetracyclic core of the presumed this compound structure. The key steps of this attempted synthesis are outlined below:

| Step | Description | Starting Material | Key Reagents | Resulting Intermediate |

| 1 | Protection of hydroxyl group | But-3-yn-1-ol | TBDMSCl or TBDPSCl | Silyl protected butynyl ether |

| 2 | Formylation | Silyl protected butynyl ether | Dimethylformamide (DMF) | Aldehyde intermediate |

| 3 | Imine formation | Aldehyde intermediate | 3-Methoxyaniline | Imine intermediate |

| 4 | Azetidinone formation | Imine intermediate | Lithium enolate of ethyl isobutyrate | N-aryl gem-dimethyl azetidinone |

| 5 | Reduction of azetidinone | N-aryl gem-dimethyl azetidinone | Monochloroalane | N-aryl azetidine |

| 6 | Gold-catalysed rearrangement | N-aryl azetidine | Gold(I) catalyst | 2,3-dihydropyrrolo[1,2-a]indole |

This table outlines the key transformations in a recent novel synthetic attempt towards the this compound structure. rsc.orgresearchgate.net

While this particular pathway did not yield the target molecule, it successfully produced advanced intermediates and demonstrated the utility of gold catalysis for constructing complex nitrogenated heterocycles. researchgate.netrsc.org Future research must focus on developing alternative strategies. This could involve different cyclization reactions or the use of other catalytic systems to overcome the hurdles encountered so far. The exploration of such pathways is essential for accessing this compound and its derivatives for further study.

Comprehensive Characterization of Biological Activities and Mechanisms

The biological activities of this compound are largely uncharacterized, representing a significant research gap. While it is known to be a constituent of Peganum harmala seeds, research has overwhelmingly focused on the more abundant alkaloids harmine (B1663883) and harmaline. acs.orgacademicjournals.org These related β-carbolines exhibit a wide array of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and antitumor activities. acs.org Harmaline is known to be a central nervous system stimulant, a reversible inhibitor of monoamine oxidase A (MAO-A), and an acetylcholinesterase (AChR) inhibitor. chemfaces.comscialert.net

Given the structural similarities among β-carboline alkaloids, it is plausible that this compound possesses its own unique and potentially valuable biological profile. However, without specific studies, its effects remain speculative. Future research must undertake a comprehensive characterization of this compound's bioactivities. This would involve screening the compound against a wide range of biological targets, including enzymes, receptors, and various cell lines, to identify its primary mechanisms of action. Determining its specific effects, separate from those of harmine and harmaline, is a critical step toward understanding its potential therapeutic relevance. academicjournals.org

Development of High-Throughput Screening Assays for Analogues

Once a reliable synthetic route for this compound is established, the development of high-throughput screening (HTS) assays will be a crucial next step for drug discovery efforts. bmglabtech.com HTS allows for the rapid, automated testing of thousands of chemical compounds to identify "hits"—molecules that interact with a specific biological target. wikipedia.orgevotec.com This technology is essential for exploring the structure-activity relationships of this compound analogues. bmglabtech.com

For this compound, HTS campaigns could be designed based on the known activities of related β-carbolines. For example, assays could be developed to screen for inhibitors of MAO-A, acetylcholinesterase, or other targets associated with neurodegenerative diseases. chemfaces.com These assays can be biochemical (measuring enzyme activity) or cell-based (measuring a cellular response) and are performed in miniaturized formats like 384- or 1536-well plates. pharmaron.com The primary goal would be to screen libraries of this compound derivatives to identify compounds with improved potency, selectivity, or novel mechanisms of action. The development of such HTS assays is fundamental to unlocking the therapeutic potential of this chemical scaffold. nih.gov

Integration of Omics Technologies in Mechanistic Research

To gain a deep and systemic understanding of this compound's biological effects, future research should integrate various "omics" technologies. humanspecificresearch.org These approaches provide a comprehensive snapshot of the molecular changes within a biological system in response to a chemical compound. researchgate.net

The primary omics technologies and their potential application to this compound research are summarized below:

| Omics Technology | Description | Potential Application for this compound Research |

| Genomics | Study of the complete set of DNA (genome). | Identify genetic factors or mutations that influence sensitivity or resistance to this compound's effects. |

| Transcriptomics | Analysis of all RNA transcripts (the transcriptome). | Reveal which genes are up- or down-regulated in cells or tissues exposed to this compound, providing clues about the cellular pathways it affects. |

| Proteomics | Large-scale study of proteins. | Identify the specific proteins that directly bind to this compound or whose expression levels change upon exposure, helping to pinpoint its molecular targets. |

| Metabolomics | Comprehensive analysis of metabolites. | Characterize how this compound alters the metabolic profile of a cell or organism and identify its metabolic breakdown products. |

This table describes how different omics technologies could be applied to elucidate the biological mechanisms of this compound. humanspecificresearch.orgmdpi.com

By combining these data-rich approaches, researchers can move beyond a single target and build a holistic view of this compound's mechanism of action. jmaj.jp This integrated strategy is essential for identifying biomarkers of exposure or effect and for understanding the complex network of interactions that underlie its biological activity. researchgate.net

Investigation of Biosynthetic Regulation and Engineering

A significant gap in the knowledge of this compound is the lack of information about its natural production within Peganum harmala. The biosynthetic pathway—the series of enzymatic steps that create the molecule from simple precursors—has not been fully elucidated. Future research should focus on identifying the specific genes and enzymes responsible for this compound synthesis. This typically involves transcriptomic analysis of the plant to find genes that are co-expressed with alkaloid production, followed by functional characterization of the encoded enzymes. frontiersin.org

Once the biosynthetic gene cluster is identified, it opens the door to metabolic engineering. nih.gov The relevant genes could be transferred into a microbial host, such as Escherichia coli or yeast, to create a platform for the sustainable and scalable production of this compound. nih.govbiorxiv.org This heterologous expression system would not only provide a reliable source of the compound for research but also enable the creation of novel derivatives. By manipulating the pathway or introducing new enzymes, it may be possible to produce this compound analogues with improved properties, demonstrating the power of combining synthetic biology with natural product chemistry. engineering.org.cn

Q & A

Advanced Question: What synthetic challenges arise in replicating this compound’s reported structure, and how do structural discrepancies affect research?

Methodological Answer: Synthetic efforts using gold(I)-catalyzed rearrangements of N-aryl-2-alkynylazetidines revealed inconsistencies in the originally proposed structure. For example, advanced intermediates (e.g., azido ketone 11d ) failed to cyclize into this compound, instead forming a 12-membered diimino dimer 13 under Staudinger-aza-Wittig conditions. NMR comparisons between synthetic intermediates (e.g., 12 , 13 ) and reported this compound data showed discrepancies in key signals (e.g., H-15 methylene protons at 3.30 ppm vs. 3.95–4.09 ppm in synthetic compounds). These findings suggest potential errors in the original structural assignment, necessitating re-isolation and computational validation .

Basic Question: How does this compound’s structure differ from other Peganum harmala alkaloids?

Methodological Answer:

Unlike harmine and harmaline, which feature β-carboline frameworks, this compound contains a 2,3-dihydropyrrolo[1,2-a]indole motif with gem-dimethyl groups at C-14. This structural distinction was initially inferred through catalytic hydrogenation and NMR analysis but has been contested due to inconsistencies in 13C NMR shifts (e.g., C-11: δC 144.5–161.3 ppm in this compound vs. δC 158–168 ppm in synthetic analogs) .

Advanced Question: How can researchers resolve contradictions in this compound’s NMR data?

Methodological Answer: Discrepancies are addressed via:

- Comparative NMR analysis : Synthetic intermediates (e.g., dimer 13 ) and N-methylharmaline are analyzed in identical solvents (CDCl3) to eliminate solvent-induced shifts.

- Computational predictions : Neural Network and HOSE-code 13C NMR simulations validate structural hypotheses. For instance, dimer 13 aligns better with predicted this compound values than the originally proposed structure .

- X-ray crystallography : Used to confirm the structure of intermediates (e.g., amino ketone 12 ) and rule out stereochemical ambiguities .

Basic Question: What are the key steps in synthesizing this compound-like alkaloids?

Methodological Answer:

A gold(I)-catalyzed cascade reaction converts N-aryl-2-alkynylazetidines into 2,3-dihydropyrrolo[1,2-a]indoles. Critical steps include:

Azetidine formation : Condensation of 3-methoxyaniline with aldehydes derived from but-3-yn-1-ol.

Gold-catalyzed rearrangement : Achieves regioselectivity (up to 53% yield) using 2-biphenyldicyclohexylphosphino-gold(I) hexafluoroantimonate in 1,2-dichloroethane .

Advanced Question: How do steric and electronic factors influence regioselectivity in gold-catalyzed syntheses?

Methodological Answer: Regioselectivity is modulated by:

- Substituent bulkiness : Bulky tert-butyldiphenylsilyl groups favor desired regioisomers (e.g., 6b over 7b ).

- Solvent optimization : 1,2-Dichloroethane minimizes degradation during rearrangement.

- Kinetic control : Short reaction times (2 minutes at reflux) prevent side reactions .

Basic Question: Which analytical techniques are essential for this compound characterization?

Methodological Answer:

Standard techniques include:

Advanced Question: How do oxidation protocols impact functionalization of synthetic intermediates?

Methodological Answer:

- Swern oxidation (DMSO/(COCl)₂) : Converts benzylic alcohols to ketones (e.g., 11d ) but degrades sensitive substrates.

- Modified sulfoxide methods : DMSO/TFAA selectively oxidizes 2α-positions in model compounds (e.g., 6c → 11a , 88% yield) but requires base optimization (e.g., NEt3) for functionalized intermediates .

Advanced Question: What caused the unexpected formation of a 12-membered diimino dimer during synthesis?

Methodological Answer:

The dimer 13 formed due to:

- Steric hindrance : Gem-dimethyl groups adjacent to the ketone in 11d blocked intramolecular aza-Wittig cyclization, favoring intermolecular imine condensation.

- Reaction conditions : Prolonged heating (144 hours at 120°C) promoted macrocyclization. HR-MS and X-ray data confirmed the dimer’s structure, which exhibited NMR shifts closer to computational this compound predictions than the original structure .

Advanced Question: How can computational chemistry aid this compound’s structural revision?

Methodological Answer:

- 13C NMR prediction tools : Neural Network and HOSE-code models compare synthetic and reported data. For example, dimer 13 ’s C-13 (δC 134.2 ppm) aligns better with predictions than the original this compound’s δC 124.4 ppm.

- Isomer screening : Computational evaluation of dimethyl positional isomers (C-14 vs. C-15) excluded alternative structures via mass and shift comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.